N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
Description
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a pyrimidine-based small molecule characterized by a furan-2-carboxamide group at the 5-position of the pyrimidine ring. The 4-position is substituted with a dimethylamino group, while the 2-position features a piperidin-1-yl moiety.
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-20(2)14-12(18-15(22)13-7-6-10-23-13)11-17-16(19-14)21-8-4-3-5-9-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDUYUVVMFLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CO2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and piperidinyl substituents. The final step involves the coupling of the pyrimidine derivative with furan-2-carboxylic acid or its derivatives under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or furan rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Adenosine Receptor Antagonism
One of the primary applications of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is as an antagonist of adenosine receptors, particularly the A₂A subtype. Research indicates that compounds targeting A₂A receptors can play significant roles in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The design of this compound aims to enhance selectivity and potency against these receptors, which are implicated in various neurological disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing piperidine and furan groups exhibit significant antibacterial activity against resistant strains of bacteria. For instance, modifications to the furan ring have been linked to increased efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Cancer Therapeutics
Recent investigations have focused on the compound's potential in oncology. As an inhibitor of specific kinases involved in cancer cell proliferation, this compound has demonstrated promise in preclinical models for various cancers, including breast and lung cancer. Its ability to modulate signaling pathways critical for tumor growth positions it as a candidate for further development .
Case Study 1: Adenosine A₂A Receptor Inverse Agonists
In a study published in Pharmaceuticals, researchers synthesized several derivatives of the compound aimed at enhancing A₂A receptor binding affinity. Among these, one derivative exhibited an IC₅₀ value of 7.42 nM, indicating high potency as an inverse agonist . This study underscores the importance of structural modifications in optimizing receptor interactions.
Case Study 2: Antimicrobial Efficacy Assessment
Another research effort evaluated the antimicrobial activity of this compound against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, revealing effective inhibition at concentrations lower than those required for conventional antibiotics . This highlights the compound's potential as an alternative therapeutic agent.
Table 1: Binding Affinity of Derivatives at A₂A Receptor
| Compound Name | IC₅₀ (nM) | Binding Affinity (Kᵢ) |
|---|---|---|
| Compound A | 7.42 | 8.62 |
| Compound B | 15.0 | 12.5 |
| Compound C | 20.3 | 15.0 |
Table 2: Antimicrobial Activity Profiles
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain signaling pathways, alter gene expression, or interfere with cellular metabolism. The exact mechanism depends on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine Carboxamide Derivatives
Compound 7 (N-methyl-2-(4-(4-(morpholine-4-carbonyl)benzoyl)piperazin-1-yl)-N-(3-(4-nitrophenoxy)propyl)pyrimidine-5-carboxamide)
- Key Differences: Replaces the furan-2-carboxamide group with a morpholine-4-carbonylbenzoyl-piperazine chain. Includes a 4-nitrophenoxypropyl substituent instead of dimethylamino and piperidine groups.
- Physicochemical Properties: Higher molecular weight (MW: ~650 g/mol) compared to the target compound (estimated MW: ~370 g/mol), likely due to the bulky morpholine and nitro groups. The nitro group may reduce solubility compared to the dimethylamino group in the target compound .
Compound 12a (N-(3-(3-methoxyphenoxy)propyl)-N-methyl-2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)pyrimidine-5-carboxamide)
- Key Differences: Features a 3-methoxyphenoxypropyl chain and a nitro-substituted phenylpiperazine moiety. Retains the morpholine group, which introduces polarity but lacks the furan ring’s planar aromaticity.
- Synthesis : Similar coupling reagents (TBTU/DIEA) and purification via column chromatography .
Preparation 7AU (N-(2-(3-cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-5-yl)-4-(dimethylamino)benzamide)
- Key Differences: Incorporates a quinoline scaffold with a tetrahydrofuran-3-yl-oxy group, diverging from the pyrimidine-furan backbone. Retains the dimethylamino group but attaches it to a benzamide rather than a pyrimidine ring .
Functional Group Analysis
Physicochemical and Pharmacokinetic Considerations
- Solubility: The dimethylamino group in the target compound enhances water solubility compared to nitro-containing analogs like Compound 7 and 12a, which may exhibit lower solubility due to electron-withdrawing nitro groups .
- Molecular Weight : The target compound (MW ~370 g/mol) adheres more closely to Lipinski’s rule of five (MW < 500) compared to bulkier analogs like Compound 7 (MW ~650 g/mol), suggesting better oral bioavailability .
Biological Activity
N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide, a compound with a complex structure, has been studied for its biological activity, particularly in the context of various disease models and therapeutic applications. This article will explore its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring, a pyrimidine moiety, and a piperidine group, which are significant for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. Kinases such as Glycogen Synthase Kinase 3 beta (GSK-3β) are critical in regulating various cellular processes including metabolism, cell division, and apoptosis. The inhibition of GSK-3β by this compound has been linked to neuroprotective effects and potential applications in treating neurodegenerative diseases.
Antitumor Activity
This compound has shown promising antitumor activity in vitro against several cancer cell lines. In studies conducted on human cancer cell lines, the compound demonstrated significant cytotoxic effects with IC50 values ranging from 250 nM to 500 nM depending on the specific cell line tested .
Neuroprotective Effects
In models of neurodegeneration, this compound exhibited neuroprotective properties. For example, it was observed to reduce apoptosis in neuronal cells exposed to oxidative stress. This effect is believed to be mediated through the inhibition of GSK-3β, which plays a role in neuronal survival pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentration (MIC) values were reported between 0.01 mg/mL and 0.1 mg/mL .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. The underlying mechanism was attributed to the modulation of neuroinflammatory responses and reduction of amyloid-beta plaque formation .
Summary of Findings
| Biological Activity | Effect | IC50/MIC Values |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | 250–500 nM |
| Neuroprotective | Reduces apoptosis under oxidative stress | Not specified |
| Antimicrobial | Moderate activity against bacteria | MIC: 0.01–0.1 mg/mL |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound’s synthesis typically involves amide coupling between pyrimidine and furan-carboxylic acid derivatives. For example, TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) are effective coupling agents for forming the carboxamide bond . Reaction optimization requires strict temperature control (e.g., 0°C initiation, gradual warming to room temperature) and extended stirring (12–24 hours). Post-reaction purification via silica gel column chromatography with gradient elution (e.g., 5–10% methanol in DCM) is critical to isolate high-purity products .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound, and how should researchers interpret critical spectral data?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HR-MS) are indispensable.
- NMR : Key signals include the dimethylamino group (δ ~2.8–3.2 ppm, singlet) and piperidinyl protons (δ ~1.6–2.6 ppm, multiplet). Aromatic protons in the pyrimidine and furan moieties appear as distinct doublets or triplets (δ 6.5–8.5 ppm) .
- IR : Confirm carboxamide C=O stretches (~1620–1660 cm⁻¹) and tertiary amine N-H absence .
- HR-MS : Match observed [M+H]⁺ peaks with theoretical values (e.g., ±0.005 Da tolerance) .
Advanced Research Questions
Q. How can computational reaction path search methods be applied to design and optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify low-energy reaction pathways. For example, ICReDD’s approach combines computational screening of coupling agents (e.g., TBTU vs. HATU) with experimental validation to reduce trial-and-error iterations. Prioritize parameters like activation energy, solvent polarity effects, and steric hindrance in silico .
Q. In cases of conflicting spectroscopic data (e.g., unexpected shifts in ¹H NMR), what analytical strategies should be employed to verify the compound's structure and purity?
- Methodological Answer :
- Step 1 : Compare experimental NMR shifts with simulated spectra (using tools like ACD/Labs or MestReNova). For example, unexpected downfield shifts may indicate residual solvent (e.g., DMSO) or impurities .
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For instance, cross-peaks between pyrimidine C-H and adjacent protons confirm substitution patterns .
- Step 3 : Perform LC-MS/MS to detect trace impurities (e.g., unreacted starting materials) and quantify purity (>95% by HPLC area normalization) .
Q. What methodologies are recommended for analyzing and reconciling discrepancies in reaction yields when synthesizing derivatives with varying substituents?
- Methodological Answer :
- Variable Analysis : Systematically alter substituents (e.g., electron-withdrawing vs. donating groups on the pyrimidine ring) and track yield trends. For example, bulky groups (e.g., 2-nitro substituents) may sterically hinder coupling, reducing yields to <20% .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, stoichiometry). For low-yielding reactions (e.g., 7% in ), replace TBTU with HATU or increase equivalents of the carboxylic acid component .
Q. What safety protocols and storage conditions are recommended to maintain the stability of this compound during experimental workflows?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis of the carboxamide group. Use gloveboxes for handling hygroscopic intermediates and dispose of waste via neutralization (e.g., dilute HCl for amine residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
